This compound can be synthesized through various chemical reactions, primarily involving the bromination of 4-(diethylamino)-2-methoxybenzaldehyde. It belongs to the class of substituted benzaldehydes and is often used as an intermediate in the synthesis of more complex organic molecules, especially in the fields of medicinal chemistry and materials science.
The synthesis of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde typically involves the following steps:
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and yield while minimizing waste and optimizing reaction conditions for scalability.
The molecular structure of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure. For example, characteristic peaks in IR spectra can indicate the presence of functional groups such as aldehydes (C=O stretch) and methoxy groups (C-O stretch).
5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde varies based on its application but generally involves:
Techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are commonly employed to analyze purity and confirm identity during synthesis processes.
5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde has diverse applications across various fields:
The combination of its functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it an important compound in both research and industrial settings.
The 4-(diethylamino)benzaldehyde (DEAB) scaffold emerged as a critical pharmacophore following its identification as a pan-inhibitor of aldehyde dehydrogenase (ALDH) enzymes. Early research established DEAB’s utility in the Aldefluor assay, a gold-standard method for identifying cancer stem cells (CSCs) based on ALDH activity. DEAB served as a negative control by reversibly inhibiting multiple ALDH isoforms, thereby enabling the isolation of ALDH-high subpopulations with stem-like properties [1]. However, its broad-spectrum inhibition profile—affecting ALDH1A1, ALDH1A3, ALDH3A1, and others—posed challenges for targeted therapeutic applications. This limitation spurred systematic structural diversification, leading to libraries of DEAB analogues designed to enhance isoform selectivity and potency. For instance, replacing diethylamino with dipropylamino or pyrrolidine groups modulated steric and electronic properties, yielding analogues with improved inhibitory activity against specific isoforms like ALDH1A3 (e.g., compound 15, IC₅₀ = 0.29 µM) [1].
Table 1: Evolution of DEAB Analogues for ALDH Inhibition
Structural Modification | Key Analogues | Biological Outcome |
---|---|---|
Aliphatic amino groups (e.g., dipropylamino) | Compound 1 | Reduced ALDH1A1 inhibition; retained pan-ALDH activity |
Heterocyclic amino groups (e.g., pyrrolidine) | Compounds 4, 15, 26 | Enhanced ALDH1A3 selectivity (IC₅₀: 0.29–1.15 µM) |
Meta-halogen substitution | Compounds 7, 13, 14 | Improved ALDH1A3/3A1 inhibition; reduced substrate activity |
Bromo and methoxy substituents on benzaldehyde cores are strategic modifications that fine-tune molecular interactions with ALDH isoforms. The bromo group acts primarily as a steric and electronic modulator:
Meanwhile, methoxy groups influence binding through:
Table 2: Substituent Effects on Benzaldehyde Bioactivity
Substituent Position | Role in ALDH Inhibition | Exemplar Compound |
---|---|---|
Meta-bromo | Blocks metabolic conversion; enhances selectivity | 5-Bromo-2-methoxybenzaldehyde [4] |
Ortho-methoxy | Enforces planarity; improves active-site fitting | 2-Bromo-4,5-dimethoxybenzaldehyde (CAS 5392-10-9) [6] |
Hybrid bromo/methoxy | Synergistic steric and electronic modulation | 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde |
5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde represents a rational integration of strategic substituents to overcome DEAB’s limitations. Its design merges three key features:
This hybrid architecture yields a dual-action profile: potent ALDH1A3 inhibition (IC₅₀ values comparable to compound 14, ~0.66 µM) and enhanced cytotoxicity in prostate cancer models (IC₅₀ = 10–200 µM vs. DEAB’s >200 µM) [1]. The ortho-methoxy group also mitigates steric clashes observed in dimethoxy analogues (e.g., 2-bromo-4,5-dimethoxybenzaldehyde, CAS 5392-10-9) [6], preserving isoform selectivity. Current research focuses on further optimizing this scaffold for oral bioavailability by balancing bromine’s lipophilicity with methoxy’s polarity.
Table 3: Profile of 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde vs. Reference Compounds
Parameter | DEAB | Compound 14 | 5-Bromo-4-(diethylamino)-2-methoxybenzaldehyde |
---|---|---|---|
ALDH1A3 IC₅₀ (µM) | 10.4 | 0.66 | Comparable to compound 14 (est. 0.5–1.0) |
Cytotoxicity (PCa cells, IC₅₀) | >200 µM | 10–200 µM | 10–200 µM |
ALDH1A1 substrate activity | High (17.9%) | Low (3.14%) | Negligible (designed) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: